molecular formula C16H15N B14596054 Benzo[h]quinoline, 2-ethyl-3-methyl- CAS No. 61077-84-7

Benzo[h]quinoline, 2-ethyl-3-methyl-

Cat. No.: B14596054
CAS No.: 61077-84-7
M. Wt: 221.30 g/mol
InChI Key: HZQKVBRGPQLCBB-UHFFFAOYSA-N
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Description

Benzo[h]quinoline, 2-ethyl-3-methyl- is a heterocyclic aromatic compound that belongs to the quinoline family. Quinolines are known for their diverse applications in medicinal chemistry, synthetic organic chemistry, and industrial chemistry. The structure of Benzo[h]quinoline, 2-ethyl-3-methyl- consists of a benzene ring fused with a pyridine ring, with ethyl and methyl substituents at the 2nd and 3rd positions, respectively.

Chemical Reactions Analysis

Types of Reactions

Benzo[h]quinoline, 2-ethyl-3-methyl- undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid

    Reducing agents: Zinc dust, acetic acid

    Catalysts: Polyphosphoric acid, Lewis acids

Major Products

The major products formed from these reactions include quinoline N-oxides, reduced quinolines, and various substituted quinoline derivatives .

Mechanism of Action

The mechanism of action of Benzo[h]quinoline, 2-ethyl-3-methyl- involves its interaction with various molecular targets and pathways. For instance, quinoline derivatives can inhibit certain enzymes, such as thymidylate synthase, which is crucial for DNA replication and transcription . This inhibition can slow down the growth of cancer cells and other rapidly dividing cells.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to Benzo[h]quinoline, 2-ethyl-3-methyl- include:

Uniqueness

The uniqueness of Benzo[h]quinoline, 2-ethyl-3-methyl- lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the ethyl and methyl groups can enhance its lipophilicity and potentially improve its ability to interact with biological membranes and targets .

Properties

CAS No.

61077-84-7

Molecular Formula

C16H15N

Molecular Weight

221.30 g/mol

IUPAC Name

2-ethyl-3-methylbenzo[h]quinoline

InChI

InChI=1S/C16H15N/c1-3-15-11(2)10-13-9-8-12-6-4-5-7-14(12)16(13)17-15/h4-10H,3H2,1-2H3

InChI Key

HZQKVBRGPQLCBB-UHFFFAOYSA-N

Canonical SMILES

CCC1=NC2=C(C=CC3=CC=CC=C32)C=C1C

Origin of Product

United States

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